SR17018 is an mu-opioid-receptor (MOR) agonist with an EC50 of 97 nM.
SR17018
CAS No.: 2134602-45-0
Cat. No.: VC0543788
Molecular Formula: C19H18Cl3N3O
Molecular Weight: 410.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2134602-45-0 |
---|---|
Molecular Formula | C19H18Cl3N3O |
Molecular Weight | 410.7 g/mol |
IUPAC Name | 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
Standard InChI | InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26) |
Standard InChI Key | LAGUDYUGRSQDKS-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl |
Canonical SMILES | C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
SR17018 is a small molecule with the chemical formula C₁₉H₁₈Cl₃N₃O and a molecular weight of 410.72 g/mol . Its SMILES notation is Clc1ccc(CN2CCC(CC2)n2c3cc(Cl)c(Cl)cc3[nH]c2=O)cc1, indicating its complex structure featuring three chlorine atoms . The compound has a predicted relative density of 1.428 g/cm³ . It can be prepared as a mesylate salt for research purposes, with dosing preparations typically reflecting the base weight rather than the salt weight .
Table 1: Chemical Properties of SR17018
Property | Value |
---|---|
Chemical Formula | C₁₉H₁₈Cl₃N₃O |
Molecular Weight | 410.72 g/mol |
CAS Number | 2134602-45-0 |
Predicted Density | 1.428 g/cm³ |
Solubility | 4.11 mg/mL (10 mM) in DMSO |
Efficacy in Pain Models
SR17018 has been evaluated in multiple preclinical pain models, demonstrating efficacy across various pain modalities including acute thermal pain, inflammatory pain, and neuropathic pain.
Thermal Pain Models
In the warm water tail immersion assay, a test of spinal reflex to thermal nociception, SR17018 shows efficacy comparable to morphine and oxycodone . The potency of SR17018 in this model was calculated as an ED₅₀ of 12.7 mg/kg (11.6 to 13.7, 95% CI) compared to 9.7 mg/kg (8.5 to 10.8, 95% CI) for morphine and 7.7 mg/kg (6.4 to 9.2, 95% CI) for oxycodone .
Inflammatory Pain Model
In the formalin-induced inflammatory pain model, SR17018 maintains efficacy following a six-day, twice-daily dosing paradigm, whereas oxycodone loses effectiveness under the same conditions . This suggests that SR17018 may offer advantages in maintaining analgesic efficacy during chronic treatment for inflammatory pain conditions.
Neuropathic Pain Model
Perhaps most impressively, SR17018 demonstrates superior efficacy in a paclitaxel-induced neuropathic pain model compared to both morphine and oxycodone . This chemotherapy-induced peripheral neuropathy model is particularly relevant for clinical translation, as neuropathic pain remains challenging to treat with conventional analgesics.
In DBA/2J mice with established mechanical hypersensitivity following paclitaxel treatment, SR17018 increased mechanical thresholds at all tested doses (1, 3, 6, and 12 mg/kg), while morphine was ineffective at 1 mg/kg and only showed efficacy at higher doses (3 and 6 mg/kg) . The calculated potency (ED₅₀) for SR17018 in this model was 2.1 mg/kg (0.45–6.9, 95% CI) .
Table 2: Comparative Efficacy of SR17018 in Different Pain Models
Pain Model | SR17018 ED₅₀ (95% CI) | Morphine ED₅₀ (95% CI) | Oxycodone ED₅₀ (95% CI) |
---|---|---|---|
Warm Water Tail Immersion | 12.7 mg/kg (11.6-13.7) | 9.7 mg/kg (8.5-10.8) | 7.7 mg/kg (6.4-9.2) |
Paclitaxel-Induced Neuropathy | 2.1 mg/kg (0.45-6.9) | Less effective | Less effective |
Tolerance Development and Chronic Administration
One of the most clinically relevant aspects of SR17018's pharmacological profile is its differential pattern of tolerance development across various pain models.
Treatment | Dose (mg/kg/day) | ED₅₀ Shift (95% CI) |
---|---|---|
Morphine | 24 | 2.1 (1.6-2.8) |
Morphine | 48 | 3.4 (2.5-4.7) |
SR17018 | 24 | 1.7 (1.4-1.9) |
SR17018 | 48 | 2.6 (2.2-3.0) |
Oxycodone | 24 | 2.2 (1.8-2.7) |
Neuropathic Pain Model
In contrast to the thermal pain models, SR17018 maintains efficacy in the paclitaxel-induced neuropathic pain model even after repeated administration . Following a three-day, twice-daily oral dosing regimen (24 mg/kg, PO), SR17018 continued to effectively reverse mechanical hypersensitivity, whereas oxycodone (12 mg/kg, PO) failed to significantly alleviate allodynia even on the first day of treatment .
This finding is particularly significant as it suggests that SR17018 may offer sustained analgesic efficacy for neuropathic pain conditions, which are often resistant to conventional opioid therapy and frequently require dose escalation due to tolerance development.
Preparation and Solubility Considerations
For research purposes, several practical considerations regarding the preparation and administration of SR17018 have been documented.
SR17018 can be prepared as a mesylate salt, with dosing preparations reflecting the base weight rather than the salt weight . The compound is soluble up to approximately 2.5 mg/mL when prepared in a mixture of DMSO, Tween-80, and water (1:1:8 ratio) . Alternative preparations reported include dissolution in DMSO at 4.11 mg/mL (10 mM), with sonication and heating recommended .
Researchers have noted challenges with solubility and administration in animal studies. The compound can precipitate at injection sites upon repeated injections, particularly when administered intraperitoneally or subcutaneously . This precipitation resulted in decreased plasma levels after repeated dosing in pilot studies . These observations highlight the importance of appropriate formulation development for potential clinical applications.
Mechanistic Insights into Tolerance
Mechanistic studies into the development of tolerance to SR17018 have revealed interesting findings. Research has shown that tolerance to SR17018 in the tail flick assay can be partially reversed by pretreatment with chelerythrine, a protein kinase C (PKC) inhibitor . This suggests that PKC-mediated mechanisms may contribute to tolerance development with SR17018, similar to what has been observed with morphine .
Future Perspectives
SR17018 represents an important advancement in opioid pharmacology and pain management research. The compound's unique pharmacological profile, combining effective analgesia with reduced respiratory depression and differential tolerance development, makes it a promising candidate for further development.
The biased signaling properties of SR17018 support the hypothesis that selective activation of G protein pathways over βarrestin2 recruitment may lead to improved opioid analgesics . This mechanistic insight could guide the development of next-generation pain medications with enhanced safety profiles.
The superior efficacy of SR17018 in neuropathic pain models is particularly noteworthy, as neuropathic pain remains a significant clinical challenge with limited effective treatment options . If these preclinical findings translate to clinical settings, SR17018 or similar compounds could represent a significant advancement in addressing this unmet medical need.
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